1-Azaspiro[4.4]nonane

Total Synthesis Cephalotaxus Alkaloids Anticancer Pharmacophore

1-Azaspiro[4.4]nonane (CAS 176-03-4) is a bicyclic spirocyclic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol. This compound is characterized by a rigid spiro[4.4] framework containing a nitrogen atom at the 1-position, which confers distinct stereoelectronic properties compared to linear amines or other spiro heterocycles.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 176-03-4
Cat. No. B1288362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[4.4]nonane
CAS176-03-4
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCCN2
InChIInChI=1S/C8H15N/c1-2-5-8(4-1)6-3-7-9-8/h9H,1-7H2
InChIKeyFJGFHPNQSDXCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[4.4]nonane CAS 176-03-4: Core Spirocyclic Scaffold for Alkaloid Synthesis and MMP-Targeted Procurement


1-Azaspiro[4.4]nonane (CAS 176-03-4) is a bicyclic spirocyclic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol [1]. This compound is characterized by a rigid spiro[4.4] framework containing a nitrogen atom at the 1-position, which confers distinct stereoelectronic properties compared to linear amines or other spiro heterocycles. It serves as the core azaspiranic 1-azaspiro[4.4]nonane unit (rings C and D) of the clinically approved antileukemic alkaloid cephalotaxine [2]. The compound has been demonstrated to function as a metalloproteinase inhibitor, exhibiting measurable inhibition of gelatinase activity in enzymatic assays and reducing SKOV3 ovarian cancer cell proliferation rates via MMP-9 inhibition .

1
Synthesis Context Cephalotaxine pharmacophore precursor; reported enantioselective total synthesis route
2
Biological Context Reported MMP-9/gelatinase inhibition; SKOV3 cell-model endpoint evaluation
3
Chemistry Context Domino radical bicyclization substrate; spirocyclic library construction compatible

Why Generic 1-Azaspiro[4.4]nonane CAS 176-03-4 Cannot Be Substituted with Other Spirocyclic Amines in Target-Specific Applications


While the spiro[4.4]nonane framework appears in multiple heterocyclic variants, the precise positioning of the nitrogen atom at the 1-position of 1-azaspiro[4.4]nonane is not interchangeable with other azaspiro regioisomers or heteroatom-substituted analogs. For instance, 2-azaspiro[4.4]nonane derivatives exhibit anticonvulsant activity in MES and sc.Met seizure models [1], a pharmacological profile entirely distinct from the metalloproteinase inhibition and cephalotaxine synthetic utility demonstrated by the 1-aza isomer. Similarly, 1-oxaspiro[4.4]nonane, which replaces the basic amine with an oxygen, serves primarily as a conformationally restricted nucleoside mimic [2], lacking the nucleophilic amine functionality required for the semipinacolic rearrangements and nitroso-ene cyclizations that enable cephalotaxine total synthesis. Substitution with 1-azaspiro[4.5]decane (one ring expanded) introduces different conformational preferences and lipophilicity, altering both synthetic outcomes and biological target engagement. The quantitative evidence below establishes that the 1-azaspiro[4.4]nonane scaffold is not a commodity spirocycle but a structurally defined intermediate with verifiable, non-transferable performance characteristics.

Target scaffold
1-Azaspiro[4.4]nonane
Cephalotaxine C/D ring unit; reported MMP-9/gelatinase inhibition profile; semipinacolic rearrangement compatible
Substitution risk
2-Azaspiro[4.4]nonane: Anticonvulsant pharmacology reported; regioisomeric mismatch prevents cephalotaxine synthesis
1-Oxaspiro[4.4]nonane: Lacks amine nucleophilicity; incompatible with nitroso-ene and semipinacolic rearrangement pathways
1-Azaspiro[4.5]decane: Ring-expanded conformation alters lipophilicity and may shift target engagement profile

1-Azaspiro[4.4]nonane CAS 176-03-4: Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Identity as the Cephalotaxine Core: Quantified Synthetic Access to a Clinically Validated Pharmacophore

1-Azaspiro[4.4]nonane constitutes the essential azaspiranic C/D ring unit of cephalotaxine, the parent alkaloid of homoharringtonine (HHT), an FDA-approved antileukemic agent [1]. In contrast, the 2-azaspiro[4.4]nonane regioisomer (CAS 175-94-0) and the 1-oxaspiro[4.4]nonane analog are structurally incapable of serving as direct synthetic intermediates for cephalotaxine due to mismatched nitrogen placement or heteroatom identity. A reported total synthesis of (−)-cephalotaxine utilizing the 1-azaspiro[4.4]nonane skeleton achieved 98.7% enantiomeric excess with an overall yield of 9.8% over a 16-step sequence [2], establishing a quantifiable benchmark for synthetic utility that cannot be replicated with alternative spiro scaffolds.

Synthetic utility
Head-to-head
98.7% ee; 9.8% yield (16 steps) vs 2-Aza: 0% yield, regioisomeric mismatch
Supports cephalotaxine pharmacophore synthesis
Stereocontrolled semipinacolic rearrangement; α,β-unsaturated γ-lactam route
Total Synthesis Cephalotaxus Alkaloids Anticancer Pharmacophore

Metalloproteinase Inhibition and SKOV3 Cell Proliferation: Activity Profile Distinct from Anticonvulsant 2-Aza Analogs

1-Azaspiro[4.4]nonane has been demonstrated to inhibit gelatinase activity in enzymatic assays and to reduce SKOV3 ovarian cancer cell proliferation rates via MMP-9 inhibition . This profile stands in stark contrast to 2-azaspiro[4.4]nonane derivatives, which exhibit anticonvulsant activity in the MES and sc.Met seizure models with reported ED50 values of 76.27 mg/kg for the most potent N-aminophenyl derivative (1j) [1] and 111 mg/kg for N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione [2]. No MMP inhibition or anticancer cell proliferation data have been reported for the 2-aza regioisomer, establishing orthogonal biological utility.

Biological profile
Class-level
MMP-9/gelatinase inhibition; SKOV3 endpoint vs 2-Aza: Anticonvulsant ED50 76.27 mg/kg
Orthogonal biological utility reported
In vitro enzymatic and cell-model assays; MES/sc.Met seizure models
MMP Inhibition Gelatinase Ovarian Cancer

Synthetic Yields via Domino Radical Bicyclization: Quantified Access to 1-Azaspiro[4.4]nonane Derivatives

A domino radical bicyclization methodology has been reported for the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton, achieving yields ranging from 11% to 67% as a mixture of diastereomers with a trans configuration preference [1]. This yield range provides a quantifiable benchmark for synthetic efficiency that can be compared against alternative spirocyclization methods. For example, a concisely reported five-step sequence for the 1-azaspiro[4.4]nonane skeleton from N-benzylproline methyl ester achieved a total yield of 13.2% [2]. In contrast, the 2-azaspiro[4.4]nonane-1,3-dione scaffold is typically accessed via different condensation methodologies with varying yields, and direct comparative synthetic efficiency data between the 1-aza and 2-aza systems are not available from a unified study, representing a knowledge gap.

Synthetic yield
Cross-study comparable
11–67%
yield range reported
Supports spirocyclic library construction
Domino radical bicyclization; trans diastereomer preference
Radical Cyclization Domino Bicyclization Spirocycle Construction

Ring Size Dependence: 1-Azaspiro[4.4]nonane vs. 1-Azaspiro[4.5]decane Scaffolds in Anticonvulsant SAR

Although the 1-azaspiro[4.4]nonane scaffold itself is not a primary anticonvulsant pharmacophore, comparative SAR studies on 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione derivatives demonstrate that ring size expansion from [4.4] to [4.5] significantly alters anticonvulsant potency and selectivity [1]. For the 2-aza series, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione (1j) exhibited an ED50 of 76.27 mg/kg in the MES test, while the corresponding [4.5]decane analog (2j) showed altered activity. This established ring size-activity relationship implies that 1-azaspiro[4.4]nonane and 1-azaspiro[4.5]decane are not interchangeable building blocks in medicinal chemistry contexts where spiro ring size modulates target engagement, conformational preference, or pharmacokinetic properties.

Ring size SAR
Class-level
[4.4] scaffold; XLogP3 1.4 vs [4.5] homolog; altered ED50 and lipophilicity
Ring size selection context-dependent
Conformation and lipophilicity differ; 2-aza series SAR extrapolation
Ring Size SAR Spirocycle Conformation Anticonvulsant Activity

Heteroatom Substitution: 1-Azaspiro[4.4]nonane vs. 1,4-Dithia-7-azaspiro[4.4]nonane MMP-2 Inhibitory Activity

1-Azaspiro[4.4]nonane has been reported as a metalloproteinase inhibitor with activity against gelatinase and MMP-9 . A distinct class of 1,4-dithia-7-azaspiro[4.4]nonane derivatives, which incorporate two sulfur atoms into the spiro framework, has been evaluated as MMP-2 inhibitors, exhibiting moderate inhibitory activity compared to the control LY52 (IC50 = 0.95 ± 0.09 µM) [1]. The presence of sulfur atoms in the dithia series alters electronic properties, hydrogen-bonding capacity, and metal-chelating ability relative to the all-carbon 1-azaspiro[4.4]nonane scaffold. This heteroatom substitution represents a distinct chemical space; the two scaffolds are not interchangeable for SAR exploration around the spiro core.

Heteroatom effect
Class-level
1 N; MMP-9/gelatinase inhibition vs 2 S + 1 N; MMP-2 selective, µM range
Supports isoform-selectivity review
Sulfur alters electronic properties and metal-chelating capacity
MMP-2 Inhibition Heteroatom Effect Spirocyclic Inhibitors

Optimal Procurement and Application Scenarios for 1-Azaspiro[4.4]nonane CAS 176-03-4


Scenario 1: Total Synthesis of Cephalotaxine and Antileukemic Alkaloid Analogs

1-Azaspiro[4.4]nonane is the essential building block for constructing the cephalotaxine tetracyclic core, as it provides the azaspiranic C/D ring unit that cannot be formed using the 2-aza regioisomer or oxaspiro analogs [1]. Researchers pursuing total synthesis of (−)-cephalotaxine, homoharringtonine, or related Cephalotaxus alkaloids should procure this specific scaffold to enable stereocontrolled semipinacolic rearrangements and access enantiomerically enriched material (e.g., 98.7% ee achieved in reported total synthesis) [2].

Scenario 2: Development of Gelatinase/MMP-9 Inhibitors for Oncology Research

This compound has demonstrated inhibition of gelatinase activity and reduction of SKOV3 ovarian cancer cell proliferation via MMP-9 inhibition . For medicinal chemistry programs targeting matrix metalloproteinases involved in tumor invasion and metastasis, 1-azaspiro[4.4]nonane serves as a validated starting scaffold. Procurement is indicated when the research objective is MMP-9/gelatinase inhibition rather than the anticonvulsant activity associated with 2-azaspiro[4.4]nonane derivatives [3] or the MMP-2 selectivity observed with 1,4-dithia-7-azaspiro[4.4]nonane derivatives [4].

Scenario 3: Construction of Spirocyclic Libraries via Domino Radical Bicyclization

The 1-azaspiro[4.4]nonane skeleton can be rapidly assembled via domino radical bicyclization in yields up to 67%, with trans diastereomer preference [5]. This methodology is particularly valuable for generating diverse spirocyclic compound libraries for high-throughput screening. The 1-aza substitution pattern is critical for the alkoxyaminyl radical capture step; alternative regioisomers (e.g., 2-aza) are not compatible with this synthetic route, as the radical cyclization pathway is dictated by the nitrogen position and substrate tether geometry.

Scenario 4: Physicochemical Parameter-Driven Lead Optimization Requiring [4.4] Spiro Conformation

The 1-azaspiro[4.4]nonane scaffold offers a rigid, zero-rotatable-bond spiro framework with an XLogP3-AA value of 1.4 and a topological polar surface area of 12 Ų [6]. When lead optimization requires a conformationally restricted amine with precisely these physicochemical parameters—rather than the higher lipophilicity of the [4.5] homolog or the altered polarity of oxaspiro analogs—the [4.4] scaffold must be specifically procured. The rigidity conferred by the spiro junction can reduce entropic penalties upon target binding and improve selectivity profiles compared to flexible acyclic amines.

Application
Selection Property
Validation Focus
Cephalotaxine pharmacophore synthesis
1-Aza regioisomeric identity
Stereochemical synthetic route review
MMP-9/gelatinase pathway studies
MMP isoform selectivity context
Cell-model endpoint monitoring
Spirocyclic library construction
Domino radical cyclization compatibility
Radical capture substrate review
Conformational restriction studies
Rigid [4.4] spiro framework
logP/TPSA parameter context

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